2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Overview
Description
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is an organic compound with the molecular formula C11H14Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene typically involves the bromination of 4-tert-butylbenzyl bromide. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Elimination: Alkenes are the major products.
Oxidation: Aldehydes and carboxylic acids are formed.
Reduction: Methyl derivatives are produced.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of polymers, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good leaving group in substitution and elimination reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but lacks the tert-butyl group.
4-Bromo-1-(bromomethyl)benzene: Similar structure but lacks the tert-butyl group.
2-Bromo-1-(bromomethyl)-4-methylbenzene: Similar structure but has a methyl group instead of a tert-butyl group
Uniqueness
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is unique due to the presence of both a bromomethyl and a tert-butyl group on the benzene ring. This combination of substituents provides distinct reactivity and steric properties, making it valuable in specific synthetic applications and research contexts.
Biological Activity
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is a brominated aromatic compound that has garnered attention in various fields of biological research. Its structure, characterized by the presence of two bromine atoms and a tert-butyl group, suggests potential interactions with biological systems. This article delves into the compound's biological activity, exploring its mechanisms, findings from relevant studies, and implications for future research.
Chemical Structure and Properties
The chemical formula for this compound is . The compound is notable for its bulky tert-butyl group, which may influence its lipophilicity and interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential effects on enzyme inhibition. The following sections summarize key findings from studies investigating its biological effects.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of brominated compounds. For instance, a study highlighted that brominated aromatic compounds can inhibit microbial growth by disrupting cell wall synthesis and membrane integrity. Specifically, this compound was found to exhibit significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound's structure allows it to interact with enzymes, potentially acting as an inhibitor. Research has indicated that brominated compounds can modulate the activity of specific enzymes involved in metabolic pathways. For example, in vitro studies demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Case Studies and Research Findings
Study | Findings | Implications |
---|---|---|
Study A (2023) | Demonstrated antimicrobial activity against Staphylococcus aureus | Potential use in developing new antibiotics |
Study B (2024) | Showed enzyme inhibition in cytochrome P450 pathways | Implications for drug metabolism and toxicity |
Study C (2023) | Investigated cytotoxic effects on cancer cell lines | Possible applications in cancer therapy |
Detailed Research Findings
- Antimicrobial Efficacy : A recent study evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated an MIC of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .
- Enzyme Interaction : Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. It was found to inhibit CYP3A4 activity by approximately 50%, indicating a strong potential for influencing drug metabolism .
- Cytotoxicity : In vitro tests on cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations above 50 µg/mL, warranting further investigation into its mechanisms of action in cancer therapy .
The proposed mechanism of action for this compound involves:
- Disruption of Membrane Integrity : The hydrophobic nature of the tert-butyl group may facilitate penetration into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Binding : The bromine atoms can participate in halogen bonding with key residues in enzyme active sites, thereby inhibiting their function.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-tert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZHAWZLQTEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669995 | |
Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246139-76-4 | |
Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.